N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazole ring, a thiophene moiety, and a 2-chlorobenzenesulfonamide group linked via an ethyl chain. The compound’s structure combines aromatic and heteroaromatic systems, which are common in pharmaceuticals and agrochemicals due to their ability to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions. The sulfonamide group is a well-known pharmacophore, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
Properties
IUPAC Name |
2-chloro-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S2/c16-13-4-1-2-5-15(13)23(20,21)18-10-14(12-6-9-22-11-12)19-8-3-7-17-19/h1-9,11,14,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTMTMZHCQVYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazole ring, a thiophene moiety, and a chlorobenzenesulfonamide group. The molecular formula is , with a molecular weight of approximately 303.77 g/mol. The unique arrangement of these functional groups contributes to its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have highlighted the antimicrobial potential of pyrazole and thiophene derivatives against various bacterial strains.
- Anticancer Properties : Some derivatives have shown efficacy as apoptosis inducers in cancer cells.
- Anti-inflammatory Effects : Evidence suggests that these compounds may modulate inflammatory responses.
- Antitubercular Activity : Certain derivatives have demonstrated activity against tuberculosis pathogens.
Antimicrobial Activity
A study focusing on the antimicrobial properties of related compounds found that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains were determined through well diffusion methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a promising potential for this compound as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death.
Anti-inflammatory Effects
Research has shown that this compound can inhibit pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent. The inhibition of NF-kB signaling pathways has been implicated in this effect.
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested alongside standard antibiotics. The results showed comparable efficacy to established drugs such as Ravuconazole against fungal infections, indicating its potential as an alternative treatment option.
Case Study 2: Cancer Cell Line Studies
In another study involving breast cancer cell lines (MCF-7), the compound was found to significantly reduce cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed increased rates of apoptosis, supporting its role as a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on key functional groups and their implications for physicochemical and biological properties.
Pyrazole-Containing Sulfonamides
The pyrazole ring in the target compound is a five-membered heterocycle with two adjacent nitrogen atoms, which can act as hydrogen bond acceptors. This feature is shared with 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), which also contains a pyrazole core. However, the latter replaces the sulfonamide with a sulfanyl (S–) group and introduces a trifluoromethyl (–CF₃) substituent. Key differences include:
- Lipophilicity : The trifluoromethyl group in ’s compound increases lipophilicity (logP), whereas the 2-chlorobenzenesulfonamide in the target may balance hydrophilicity and membrane permeability .
Thiophene-Containing Analogs
The thiophene moiety in the target compound contributes aromaticity and sulfur-mediated interactions. Unlike the indole system in N-(2-(tert-butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (), thiophene lacks hydrogen-bonding donors, reducing polar surface area but improving metabolic stability against oxidative degradation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amidation or sulfonamide bond formation . Key steps include:
Thiophene-pyrazole intermediate synthesis : Alkylation of thiophene-3-yl derivatives with pyrazole-containing precursors under basic conditions (e.g., NaH in DMF).
Sulfonamide conjugation : Reaction of 2-chlorobenzenesulfonyl chloride with the amine-functionalized intermediate.
- Optimization : Control temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry to minimize side reactions. Monitor progress via TLC and confirm purity by HPLC (>95%) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify connectivity of pyrazole (δ 6.2–7.8 ppm), thiophene (δ 7.1–7.5 ppm), and sulfonamide (δ 3.1–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHClNOS) and isotopic patterns .
- IR Spectroscopy : Peaks at ~1350 cm (S=O stretching) and ~1550 cm (C-N stretching) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Pre-solubilize in DMSO for biological assays .
- Stability : Stable at −20°C under inert atmosphere. Degrades in acidic/basic conditions (pH <4 or >10), requiring neutral buffers for long-term storage .
Advanced Research Questions
Q. How can molecular docking studies be designed to investigate this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Approach :
Target Selection : Prioritize proteins with binding pockets for sulfonamide (e.g., carbonic anhydrase) or heterocyclic motifs (e.g., kinase ATP-binding sites) .
Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) .
Validation : Compare docking scores (ΔG) with known inhibitors and validate via mutagenesis or SPR binding assays .
- Key Interactions : Pyrazole-thiophene π-π stacking and sulfonamide hydrogen bonding with active-site residues .
Q. What experimental strategies can resolve contradictions in biological activity data across different assays?
- Case Example : Discrepancies in IC values for kinase inhibition.
- Troubleshooting :
Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer ionic strength .
Compound Integrity : Re-analyze purity via LC-MS to rule out degradation.
Off-Target Profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?
- Design :
- Core Modifications : Vary substituents on pyrazole (e.g., methyl vs. trifluoromethyl) or thiophene (e.g., 3-yl vs. 2-yl) .
- Functional Group Additions : Introduce electron-withdrawing groups (e.g., nitro) to sulfonamide for enhanced target affinity .
- Evaluation :
- In Vitro Assays : Measure IC against target enzymes and cytotoxicity (e.g., MTT assay on HEK293 cells) .
- Computational Modeling : Compare Hammett σ values of substituents with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
